2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylaniline.
Formation of Schiff Base: The 3,4-dimethoxybenzaldehyde reacts with 4-methylaniline in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.
Pathways Involved: It may inhibit the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-phenylacetamide
- 2-(3,4-dimethoxyphenyl)-N-(4-chlorophenyl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methylphenyl groups, which confer specific electronic and steric properties that influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)18-17(19)11-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSBQBOSJOGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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